6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate
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Overview
Description
6-Methyl-2-oxobicyclo[320]heptan-6-yl acetate is a chemical compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate can be achieved through several methods. One common approach involves the Baeyer–Villiger oxidation of 3-exo-methyl-7-oxabicyclo[2.2.1]heptan-2-one . This reaction typically requires the use of peracids as oxidizing agents under controlled conditions to ensure high regioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would be applicable.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Peracids are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Lactones or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its biological properties could lead to new therapeutic agents.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its use in asymmetric synthesis and biological activity.
8-Azabicyclo[3.2.1]octane: Central core of tropane alkaloids with various biological activities.
Uniqueness
6-Methyl-2-oxobicyclo[320]heptan-6-yl acetate is unique due to its specific bicyclic structure and the presence of both a ketone and an acetate group
Properties
CAS No. |
65961-30-0 |
---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(6-methyl-2-oxo-6-bicyclo[3.2.0]heptanyl) acetate |
InChI |
InChI=1S/C10H14O3/c1-6(11)13-10(2)5-7-8(10)3-4-9(7)12/h7-8H,3-5H2,1-2H3 |
InChI Key |
NQVMRZMPAOSMBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CC2C1CCC2=O)C |
Origin of Product |
United States |
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